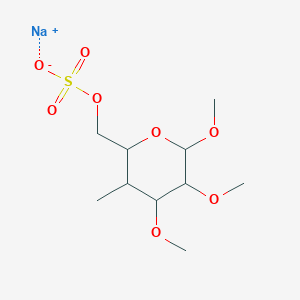
Sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is a derivative of beta-cyclodextrin. This compound is known for its ability to act as an inhibitor of anthrax lethal toxin . It is a modified cyclodextrin with methyl and sulfo groups, which enhances its solubility and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves the methylation and sulfonation of beta-cyclodextrin. The process typically includes:
Methylation: Beta-cyclodextrin is reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at the 2 and 3 positions.
Sulfonation: The methylated beta-cyclodextrin is then treated with sulfonating agents like sulfur trioxide or chlorosulfonic acid to introduce sulfo groups at the 6 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of reactive sulfo groups, it can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Complexation Reactions: These reactions often occur in aqueous solutions at room temperature, with the cyclodextrin derivative acting as a host molecule.
Major Products:
Substitution Reactions: The major products are substituted cyclodextrin derivatives with various functional groups.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of the guest molecules.
Scientific Research Applications
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds and as a catalyst in various organic reactions.
Biology: It acts as an inhibitor of anthrax lethal toxin, making it valuable in biochemical studies and drug development.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs, enhancing their solubility and bioavailability.
Industry: It is used in the formulation of pharmaceuticals, cosmetics, and food products to improve the solubility and stability of active ingredients.
Mechanism of Action
The mechanism by which Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exerts its effects involves:
Inhibition of Anthrax Lethal Toxin: It binds to the protective antigen component of the toxin, preventing the formation of the lethal toxin complex.
Formation of Inclusion Complexes: The compound forms inclusion complexes with various guest molecules, encapsulating them within its hydrophobic cavity. This enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability.
Comparison with Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with different substitution patterns.
Heptakis(6-O-sulfo)-beta-cyclodextrin: A sulfonated derivative with sulfo groups only at the 6 position.
Comparison:
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in forming inclusion complexes and inhibiting toxins.
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: has higher hydrophobicity due to the presence of more methyl groups, making it less soluble in water.
Heptakis(6-O-sulfo)-beta-cyclodextrin: has higher hydrophilicity due to the presence of more sulfo groups, making it more soluble in water but less effective in forming inclusion complexes with hydrophobic molecules.
Properties
Molecular Formula |
C10H19NaO8S |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate |
InChI |
InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
JIZSLFVBNIXFPD-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
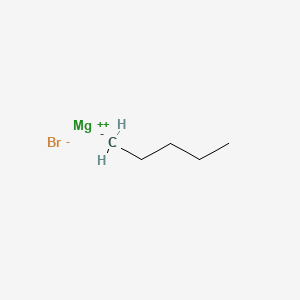
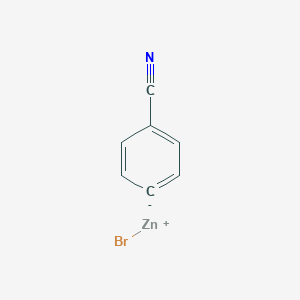

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
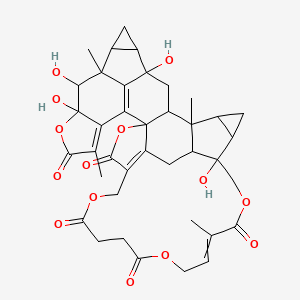
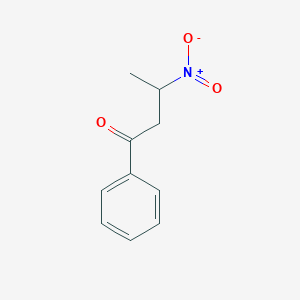
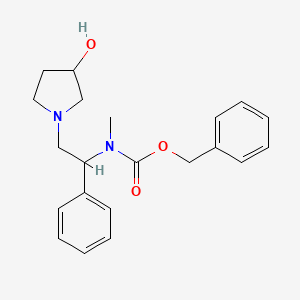
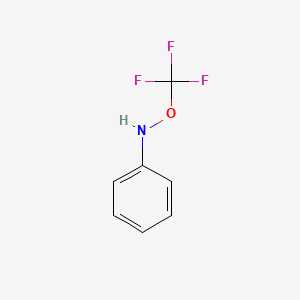

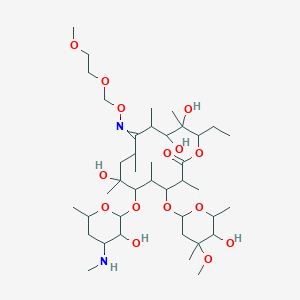
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

